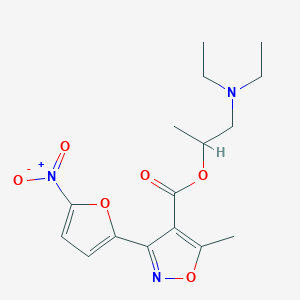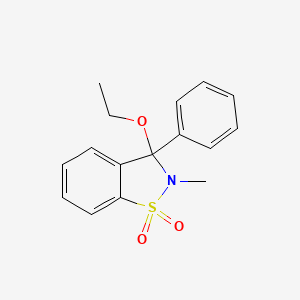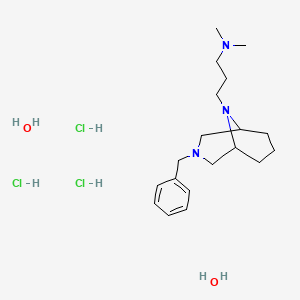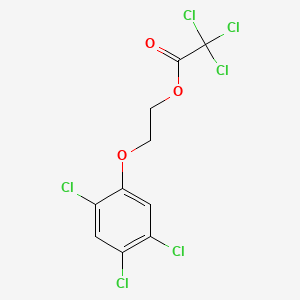
Hexanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanate, also known as hexanoate, is an ester derived from hexanoic acid. Esters are organic compounds formed by the reaction of a carboxylic acid and an alcohol. Hexanoate is commonly found in nature and is known for its pleasant odor, often contributing to the fragrances of fruits and flowers. It is used in various industries, including food, cosmetics, and pharmaceuticals, due to its aromatic properties.
Preparation Methods
Hexanoate can be synthesized through esterification, a reaction between hexanoic acid and an alcohol in the presence of a mineral acid catalyst. The general reaction is as follows:
Hexanoic Acid+Alcohol→Hexanoate+Water
For example, ethyl hexanoate can be prepared by reacting hexanoic acid with ethanol:
Hexanoic Acid+Ethanol→Ethyl Hexanoate+Water
Industrial production methods often involve the use of catalysts to increase the reaction rate and yield. Catalytic methods, including the use of chemical, biological, and chemo-enzymatic systems, have been employed to synthesize esters efficiently .
Chemical Reactions Analysis
Hexanoate undergoes various chemical reactions, including:
Hydrolysis: Hexanoate can be hydrolyzed back to hexanoic acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: Hexanoate can be oxidized to form hexanoic acid.
Reduction: Reduction of hexanoate can lead to the formation of hexanol.
Substitution: Hexanoate can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hexanoate has several scientific research applications:
Chemistry: Hexanoate is used as a reagent in organic synthesis and as a flavoring agent in the food industry.
Industry: Hexanoate is used in the production of perfumes, flavorings, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of hexanoate depends on its specific application. For example, in the biosynthesis of cannabinoids, hexanoate is converted to hexanoyl-CoA by an acyl-activating enzyme. This enzyme activates hexanoate and other fatty acids, facilitating their incorporation into the cannabinoid biosynthetic pathway .
In pharmaceuticals, hexanoate derivatives like hydroxyprogesterone hexanoate exert their effects by binding to progesterone receptors in the uterus, ovaries, breasts, and central nervous system. This binding regulates gene transcription and plays a vital role in the female reproductive system .
Comparison with Similar Compounds
Hexanoate is similar to other esters derived from carboxylic acids, such as ethyl acetate and methyl butyrate. These esters share common properties, including pleasant odors and uses in flavorings and perfumes. hexanoate is unique due to its specific applications in cannabinoid biosynthesis and its role in pharmaceuticals.
Similar compounds include:
- Ethyl acetate
- Methyl butyrate
- Butyl propionate
- Isopropyl butyrate
Hexanoate’s uniqueness lies in its specific applications and the distinct properties it imparts to various products.
Properties
CAS No. |
25056-70-6 |
|---|---|
Molecular Formula |
C10H6Cl6O3 |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-(2,4,5-trichlorophenoxy)ethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H6Cl6O3/c11-5-3-7(13)8(4-6(5)12)18-1-2-19-9(17)10(14,15)16/h3-4H,1-2H2 |
InChI Key |
FFRUQSUMDFNBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



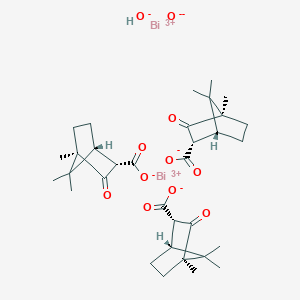

![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)

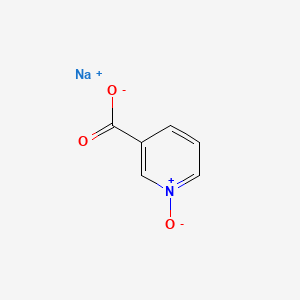

![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
